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Compound of Interest

Compound Name: cis-VZ185

Cat. No.: B2814098

In the landscape of epigenetic drug discovery, the bromodomain-containing proteins BRD7 and
BRD9 have emerged as compelling therapeutic targets due to their integral roles in chromatin
remodeling and gene regulation.[1] This guide provides a detailed comparison of cis-VZ185
and its active counterpart, VZ185, with other notable BRD7/BRD9 inhibitors, offering
researchers, scientists, and drug development professionals a comprehensive overview of their
performance based on available experimental data.

Introduction to BRD7 and BRD9

BRD7 and BRD9 are key components of the mammalian SWI/SNF (switch/sucrose non-
fermentable) chromatin remodeling complexes.[1] Specifically, BRD7 is a subunit of the PBAF
(Polybromo-associated BAF) complex, while BRD9 is a member of the non-canonical BAF
(ncBAF) complex.[2][3] These complexes play a crucial role in regulating gene expression by
altering chromatin structure, and their dysregulation is implicated in various diseases, including
cancer.[2][4] Both proteins contain a bromodomain, a structural module that recognizes and
binds to acetylated lysine residues on histones and other proteins, thereby tethering the
SWI/SNF complexes to specific genomic loci.[2]

Overview of cis-VZ185 and VZ185

cis-VZ185 is the inactive diastereoisomer of VZ185 and serves as a crucial negative control in
experiments.[5][6] VZ185, on the other hand, is a potent and selective proteolysis-targeting
chimera (PROTAC) degrader of both BRD7 and BRD9.[5][7] As a PROTAC, VZ185 functions
by hijacking the cell's ubiquitin-proteasome system to induce the degradation of its target
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proteins.[8] It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3

ubiquitin ligase and either BRD7 or BRD9, leading to their ubiquitination and subsequent

degradation by the proteasome.[7][9]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the quantitative data for VZ185 and other prominent

BRD7/BRD?9 inhibitors, providing a clear comparison of their binding affinities, degradation

potency, and cellular activity.

Table 1: Binding Affinity and Degradation Potency of BRD7/BRD9 Degraders

Compoun . Assay Referenc
Dmax (%) Cell Line
d Type e
Western
VZ185 >95 RI-1 [5]
Blot
Western
BRD7 RI-1 [5]
Blot
HiBIT-
HEK293 NanoBRET [10]
BRD9
HiBIT-
HEK293 NanoBRET  [10]
BRD7
EOL-1, A- Degradatio
BRD9 _ [81°]
204 n Analysis
dBRD9 - - [3]
BRD7 - [3]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Binding Affinity of BRD7/BRD9 Inhibitors
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Compound Target Kd (nM) Assay Type Reference
Isothermal
LP99 BRD9 99 Titration [1]
Calorimetry (ITC)
Isothermal
BRD7 909 Titration [1]
Calorimetry (ITC)
I-BRD9 BRD9 - - [9]
BI-7273 BRD9 - - [3]
BI-9564 BRD9 - - [9]
Isothermal
TG003 BRD9 16,000 Titration [3]
Calorimetry (ITC)
Isothermal
BRD7 4,000 Titration [3]
Calorimetry (ITC)
Kd: Dissociation constant.
Table 3: Cellular Activity of BRD7/BRD9 Inhibitors and Degraders
Compound Cell Line EC50 (nM) Assay Type Reference
VZ185 EOL-1 3.4 CellTiter-Glo [11][12]
A-204 39.8 CellTiter-Glo [10][11]
dBRD9 EOL-1 5 Cell Viability [12]
A-204 90 Cell Viability [12]
BI-7273 EOL-1 90-340 Cell Viability [12]
BI-9564 EOL-1 370-3550 Cell Viability [12]
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EC50: Half-maximal effective concentration.

Mechanism of Action: VZ185 as a PROTAC Degrader

VZ185 exemplifies the targeted protein degradation strategy. Its bifunctional nature allows it to
act as a molecular bridge between the VHL E3 ligase and the target proteins, BRD7 or BRD9.
This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for
destruction by the proteasome. The inactive cis-VZ185, which cannot bind to VHL, fails to
induce degradation, highlighting the specific mechanism of action.[6][9]

PROTAC-mediated Degradation

BRD7 / BRD9
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VHL E3 Ligase (VHL-VZ185.BRD7/9) Ubiquitination
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Mechanism of VZ185-induced degradation of BRD7/BRD9.

BRD7/BRD9 Signaling Pathways

BRD7 and BRD9, as components of the PBAF and ncBAF complexes respectively, are
involved in the regulation of various signaling pathways critical for cellular processes.
Dysregulation of these pathways is a hallmark of many cancers. For instance, BRD7 has been
shown to interact with and regulate the activity of the tumor suppressor p53 and can influence
the Wnt/-catenin signaling pathway.[4][13]
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Role of BRD7 and BRD9 in gene regulation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
BRD7/BRD9 inhibitors and degraders.

Isothermal Titration Calorimetry (ITC)
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ITC is utilized to directly measure the binding affinity (Kd) between an inhibitor and its target

protein.

Preparation: Purified BRD7 or BRD9 bromodomain and the inhibitor are prepared in the
same buffer.

Titration: A solution of the inhibitor is titrated into a solution containing the bromodomain at a
constant temperature.

Measurement: The heat released or absorbed during the binding event is measured.

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation
constant (Kd), stoichiometry, and thermodynamic parameters.[3]

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in BRD7 and BRD9 protein levels following

treatment with a degrader like VZ185.

Cell Treatment: Cells are treated with various concentrations of the degrader or a vehicle
control for a specified time.

Lysis: Cells are lysed to extract total protein.

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide
gel electrophoresis and then transferred to a membrane.

Antibody Incubation: The membrane is incubated with primary antibodies specific for BRD7,
BRD9, and a loading control (e.g., B-actin).

Detection: A secondary antibody conjugated to a detection enzyme is added, and the protein
bands are visualized and quantified.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to measure the engagement of a compound with

its target protein.
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Cell Line Generation: A cell line is engineered to express the target protein (BRD7 or BRD9)
fused to a NanoLuc® luciferase.

Tracer Addition: A fluorescent tracer that binds to the target protein is added to the cells.

Compound Treatment: The cells are then treated with the test compound (inhibitor or
degrader).

BRET Measurement: If the compound binds to the target, it displaces the tracer, leading to a
decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the
luciferase and the tracer. The IC50 value, representing the concentration of the compound
that displaces 50% of the tracer, is then determined.[9]

Experimental Workflow for Inhibitor Characterization
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Workflow for characterizing BRD7/BRD9 inhibitors.
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Selectivity of VZ185

A key advantage of VZ185 is its high selectivity for BRD7 and BRD9. Proteomic studies have
shown that treatment with VZ185 leads to the significant downregulation of only BRD7 and
BRD9 out of thousands of quantified proteins.[5] The levels of other bromodomain-containing
proteins and other subunits of the BAF/PBAF complexes remained unaffected.[5][6] This high
selectivity minimizes off-target effects, making VZ185 a valuable tool for specifically probing the
functions of BRD7 and BRD9.

Conclusion

The development of potent and selective inhibitors and degraders for BRD7 and BRD9 has
provided the research community with powerful tools to investigate their biological roles and
therapeutic potential. VZ185 stands out as a highly effective and selective PROTAC degrader
of both BRD7 and BRD9, offering a distinct mechanism of action compared to traditional small
molecule inhibitors. Its inactive counterpart, cis-VZ185, is an essential control for validating the
specific on-target effects of VZ185. The comparative data presented in this guide, along with
the outlined experimental protocols, will aid researchers in selecting the most appropriate
chemical probes for their studies and in the continued development of novel therapeutics
targeting the SWI/SNF complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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